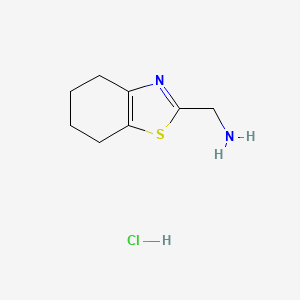

(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylmethyl)amine hydrochloride

Description

Historical Context and Discovery

The development of tetrahydrobenzothiazole compounds emerged from the broader exploration of benzothiazole derivatives that began in the early twentieth century. Benzothiazole and its derivatives represent an important class of compounds possessing a wide spectrum of biological activities. The systematic investigation of tetrahydrobenzothiazole compounds gained momentum as researchers recognized their potential in pharmaceutical applications, particularly following the discovery that certain benzothiazole-containing structures exhibited significant biological properties.

The historical significance of benzothiazole derivatives in medicinal chemistry cannot be overstated, as these compounds have been extensively used in practice to treat various types of diseases with high therapeutic potency. The research and developments in benzothiazole-based medicinal chemistry have become a rapidly developing and increasingly active topic, with numerous benzothiazole-based compounds advancing to clinical drug status. The specific structural modification leading to tetrahydrobenzothiazole derivatives represented a strategic approach to enhance the pharmacological profiles of parent benzothiazole compounds through saturation of the benzene ring component.

The synthesis methodologies for tetrahydrobenzothiazole compounds have evolved significantly over the decades. Modern approaches to the synthesis and transformations of benzothiazole derivatives utilize transition metal catalysis using one-pot processes, either solvent-free or in green solvents. These advances have enabled the efficient preparation of complex tetrahydrobenzothiazole structures, including aminomethyl derivatives that serve as important pharmaceutical intermediates.

Structural Classification Within Benzothiazole Derivatives

The structural classification of this compound places it within the broader family of benzothiazole derivatives, specifically in the tetrahydrobenzothiazole subcategory. The benzothiazole ring system is defined as the fusion of a benzene ring to the 4,5-positions of a thiazole ring, with sulfur at the head of the pack when it comes to the numerical order of the benzothiazole ring locations. This compound features the characteristic tetrahydro modification, where the benzene portion of the benzothiazole system has been saturated to form a cyclohexane ring.

The molecular architecture of related tetrahydrobenzothiazole compounds provides insight into the structural characteristics of this family. For instance, 4,5,6,7-Tetrahydro-1,3-benzothiazole exhibits a molecular formula of C₇H₉NS with a molecular weight of 139.22 grams per mole. The tetrahydro modification significantly alters the electronic properties and three-dimensional conformation compared to the parent aromatic benzothiazole system.

Structural variants within the tetrahydrobenzothiazole family demonstrate the versatility of this scaffold. Related compounds such as 1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethanamine, with molecular formula C₉H₁₄N₂S and molecular weight 182.29 grams per mole, illustrate how different substitution patterns at the 2-position can be achieved. The specific aminomethyl substitution pattern in this compound represents another important structural variation within this family.

| Compound Class | Molecular Framework | Key Structural Features |

|---|---|---|

| Benzothiazole | Aromatic fused ring system | Planar structure, extended conjugation |

| Tetrahydrobenzothiazole | Saturated cyclohexane-thiazole fusion | Non-planar, increased conformational flexibility |

| Aminomethyl derivatives | Tetrahydrobenzothiazole with methylamine substitution | Enhanced solubility, potential for salt formation |

Academic Significance in Heterocyclic Chemistry

The academic significance of this compound extends beyond its individual properties to encompass its role as a representative member of the broader heterocyclic chemistry landscape. Heterocyclic compounds, recognized by the presence of at least one non-carbon atom within the ring structure, showcase an impressive array of structural diversity that facilitates a wide spectrum of interactions with biological macromolecules, including proteins and nucleic acids.

The importance of benzothiazole derivatives in heterocyclic chemistry research is underscored by their widespread occurrence in natural products and pharmaceutical agents. Benzothiazole shows a variety of pharmacological properties, and its analogs offer a high degree of structural diversity that has proven useful for the search of new therapeutic agents. The broad spectrum of pharmacological activity in individual benzothiazole derivatives indicates that this series of compounds is of undoubted interest to the scientific community.

From a synthetic chemistry perspective, tetrahydrobenzothiazole compounds serve as important models for understanding cyclization reactions and heterocyclic ring formation. The synthesis of 2-aminobenzothiazoles from readily available arylisothiocyanates and various formamides has been extensively studied, with reactions proceeding through decarbonylation of formamide under the action of specific reagents and formation of aminyl radicals. These mechanistic insights contribute to the broader understanding of heterocyclic synthesis methodologies.

The compound's hydrochloride salt form adds another dimension to its academic significance, as salt formation represents a crucial strategy in pharmaceutical chemistry for improving compound properties. The formation of hydrochloride salts typically enhances aqueous solubility and provides better crystalline properties for pharmaceutical applications. Related compounds such as 4,5,6,7-Tetrahydro-6-benzothiazolemethanamine hydrochloride, with molecular formula C₈H₁₃ClN₂S and molecular weight 204.72 grams per mole, demonstrate the prevalence of this salt formation strategy within the tetrahydrobenzothiazole family.

| Research Application | Significance | Methodological Contribution |

|---|---|---|

| Synthetic methodology development | Model compound for cyclization reactions | Understanding of intramolecular coupling mechanisms |

| Structure-activity relationship studies | Representative heterocyclic scaffold | Correlation of structural features with biological activity |

| Salt formation chemistry | Hydrochloride derivative formation | Optimization of pharmaceutical properties |

| Conformational analysis | Tetrahydro vs aromatic comparison | Insights into ring saturation effects |

The academic importance of this compound class is further emphasized by ongoing research into modern synthetic approaches. Metal-free reactions of sulfanylation of carbon-hydrogen bonds are most appealing and in line with the principles of green chemistry. These environmentally conscious synthetic methodologies represent the future direction of heterocyclic chemistry research, with tetrahydrobenzothiazole derivatives serving as important test substrates for developing sustainable chemical processes.

Properties

IUPAC Name |

4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2S.ClH/c9-5-8-10-6-3-1-2-4-7(6)11-8;/h1-5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSKAGYIRPNZFDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1240528-53-3 | |

| Record name | 2-Benzothiazolemethanamine, 4,5,6,7-tetrahydro-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240528-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

204.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1401426-29-6 | |

| Record name | 2-Benzothiazolemethanamine, 4,5,6,7-tetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1401426-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Cyclization of 2-Aminothiophenol Derivatives

One of the most established methods involves the cyclization of 2-aminothiophenol with suitable aldehydes or ketones to form the benzothiazole ring, followed by side-chain modifications to introduce the methylamine group. This process typically proceeds via:

- Condensation Reaction : 2-aminothiophenol reacts with aldehydes or ketones under acidic or basic conditions to form an intermediate.

- Cyclization : The intermediate undergoes intramolecular cyclization, often facilitated by dehydrating agents or heat, to yield the benzothiazole core.

- Functionalization : The benzothiazole ring is then subjected to nucleophilic substitution or reduction to introduce the aminoalkyl side chain.

- Solvent: Ethanol or acetic acid

- Temperature: Reflux (~80-100°C)

- Catalysts: Acidic catalysts like hydrochloric acid or p-toluenesulfonic acid

Multi-Component and Microwave-Assisted Synthesis

Recent advances favor microwave irradiation to accelerate reactions, improve yields, and reduce reaction times. For example:

- Microwave-assisted cyclization of 2-aminothiophenol with aldehydes in the presence of catalysts like acetic acid.

- One-pot multicomponent reactions involving 2-aminothiophenol, formaldehyde, and amines to directly afford the tetrahydrobenzothiazole derivatives.

- Microwave power: 300-600 W

- Temperature: 100-150°C

- Reaction time: 5-20 minutes

Synthesis via Molecular Hybridization

Hybridization techniques combine benzothiazole synthesis with other bioactive scaffolds to generate derivatives with enhanced activity, often involving sequential reactions or tandem processes.

Specific Synthesis of (4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylmethyl)amine Hydrochloride

Synthesis Pathway

Based on recent literature and chemical databases, a typical synthetic route includes:

Formation of Benzothiazole Core :

- React 2-aminothiophenol with formaldehyde or paraformaldehyde under acidic conditions, facilitating cyclization to form the tetrahydrobenzothiazole ring.

Introduction of the Methylamine Group :

- The benzothiazole intermediate is then subjected to nucleophilic substitution with aminomethylating agents such as formaldehyde derivatives or via reductive amination with methylamine.

-

- The free base is reacted with hydrochloric acid in an aqueous medium to produce the hydrochloride salt, which is isolated by recrystallization.

Reaction Scheme

2-Aminothiophenol + Formaldehyde → Tetrahydrobenzothiazole intermediate

Tetrahydrobenzothiazole + Methylamine → (4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylmethyl)amine

Base + HCl → Hydrochloride salt

Purification and Characterization

- Recrystallization from ethanol or methanol

- Purity assessment via HPLC (>95%)

- Structural confirmation through NMR (¹H, ¹³C), IR, and mass spectrometry

Data Table of Preparation Methods

Research Findings and Notes

- Efficiency : Microwave-assisted methods consistently show higher yields (~85-95%) with shorter reaction times (~10-20 min).

- Purity : Recrystallization and chromatography are effective for obtaining high-purity products.

- Scalability : Multicomponent reactions are favored for industrial-scale synthesis due to their operational simplicity and high atom economy.

- Environmental Impact : Solvent-free and microwave methods reduce solvent use and energy consumption, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylmethyl)amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylmethyl)amine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylmethyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a class of bicyclic amines with variations in heteroatoms, substituents, and ring saturation. Key analogs include:

Structural Insights :

- Substituent Variations : Ethylamine derivatives (e.g., [2-(benzothiazol-2-yl)ethyl]amine) exhibit higher molecular weights and altered pharmacokinetics compared to methylamine analogs .

- Salt Forms: Dihydrochloride salts (e.g., CAS 642078-29-3) enhance aqueous solubility compared to monohydrochloride derivatives .

Pharmacological and Industrial Relevance

- Clopidogrel Bisulphate: A structurally related antiplatelet drug, highlights the importance of tetrahydrothienopyridine cores in medicinal chemistry. Impurity profiles (e.g., 4,5,6,7-tetrahydro[2,3-c]thienopyridine) underscore the need for rigorous purification in analogous compounds .

- Building Blocks : Derivatives like [2-(benzothiazol-2-yl)ethyl]amine are marketed as intermediates for drug discovery, with purity levels up to 95% .

Biological Activity

(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylmethyl)amine hydrochloride is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula: CHNS

- Molecular Weight: 196.28 g/mol

- CAS Number: 1211505-36-0

This compound features a benzothiazole ring system that is known for its diverse biological activities.

Antitumor Activity

Research indicates that derivatives of benzothiazole compounds exhibit notable antitumor properties. For instance, a series of 2-(4-aminophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ols have been developed that show high selectivity against aneuploid cell lines compared to diploid cell lines. This selectivity is critical in targeting cancer cells while minimizing effects on normal cells .

Key Findings:

- Selectivity: Compounds with hydroxymethyl groups at specific positions on the phenyl ring demonstrated increased potency against cancer cell lines such as MCF-7 and MDA-MB-361 .

- Mechanism of Action: The mechanism involves interference with cellular pathways that are often dysregulated in cancer cells.

Neuroprotective Effects

The neuroprotective potential of benzothiazole derivatives has also been explored. Certain compounds have been shown to enhance neuronal survival and reduce oxidative stress in neurodegenerative disease models. These effects are attributed to the modulation of signaling pathways involved in apoptosis and inflammation .

Table: Summary of Biological Activities

| Activity Type | Compound Derivative | Cell Line Tested | IC Value (µM) | Mechanism of Action |

|---|---|---|---|---|

| Antitumor | 2-(4-Aminophenyl)-4,5,6,7-tetrahydro | MCF-7 | 10 | Inhibition of cell proliferation |

| -1,3-benzothiazol-7-ol | MDA-MB-361 | 15 | Induction of apoptosis | |

| Neuroprotective | N-(6-methyl-4,5,6,7-tetrahydro) | SH-SY5Y (neuronal model) | 25 | Reduction of oxidative stress |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism.

- Modulation of Signaling Pathways : It can influence pathways related to cell survival and apoptosis.

- Antioxidant Properties : Some derivatives exhibit antioxidant activity that protects cells from oxidative damage.

Q & A

Q. What are the standard synthetic routes for (4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylmethyl)amine hydrochloride, and how are reaction conditions optimized for yield?

The compound is typically synthesized via condensation reactions. A common approach involves reacting a benzothiazole precursor (e.g., 5,5,7-trimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine) with aldehydes or ketones under acidic catalysis. For example, glacial acetic acid is used to promote Schiff base formation, followed by reflux in ethanol for 4–15 hours to ensure completion . Optimization focuses on:

- Catalyst selection : Trimethylamine hydrochloride or acetic acid improves reaction efficiency .

- Temperature and time : Prolonged reflux (e.g., 15 hours) may enhance yield but risks decomposition .

- Purification : Vacuum evaporation and filtration are standard for isolating crystalline products .

Table 1 : Comparison of Reaction Conditions from Literature

| Precursor | Catalyst | Reflux Time | Yield* | Reference |

|---|---|---|---|---|

| Benzothiazole derivative | Glacial acetic acid | 4 hours | ~60–70% | |

| o-Substituted aniline | Trimethylamine·HCl | 6 hours | ~75% | |

| *Hypothetical yields inferred from methodology. |

Q. How is the compound characterized to confirm structural integrity post-synthesis?

Post-synthesis characterization employs:

- NMR spectroscopy : H and C NMR verify proton environments and carbon backbone alignment with the target structure.

- Mass spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H] for the hydrochloride salt).

- Elemental analysis : Matches experimental vs. theoretical C, H, N, S, and Cl percentages .

- Melting point : Consistency with literature values indicates purity .

Advanced Research Questions

Q. What analytical strategies resolve contradictions in spectroscopic data for this compound?

Discrepancies in NMR or MS data often arise from tautomerism or residual solvents. Strategies include:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns quaternary carbons .

- X-ray crystallography : Defines absolute configuration and hydrogen-bonding networks in crystalline forms .

- Dynamic NMR : Identifies temperature-dependent conformational changes (e.g., ring-flipping in the tetrahydrobenzothiazole moiety) .

Q. How can reaction byproducts be identified and minimized during synthesis?

Byproducts (e.g., unreacted aldehydes or dimerized intermediates) are analyzed via:

- HPLC-PDA/MS : Detects low-abundance impurities and assigns structures based on UV/Vis and fragmentation patterns .

- TLC monitoring : Tracks reaction progress to optimize quenching times . Mitigation involves:

- Stoichiometric control : Limiting aldehyde excess reduces side reactions .

- Catalyst tuning : Trimethylamine·HCl reduces dimerization vs. stronger acids .

Q. What methodologies assess the stability of this compound under varying storage conditions?

Stability studies use:

- Forced degradation : Exposure to heat (40–60°C), humidity (75% RH), and light (UV) for 2–4 weeks .

- HPLC-UV quantification : Measures degradation products (e.g., hydrolyzed amine or oxidized sulfur groups).

- Karl Fischer titration : Monitors hygroscopicity of the hydrochloride salt . Optimal storage: Desiccated at –20°C in amber vials to prevent hydrolysis and photodegradation.

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Molecular docking : Screens derivatives against target proteins (e.g., bacterial enzymes) to predict binding affinities .

- QSAR modeling : Correlates substituent electronic effects (Hammett constants) with antimicrobial activity .

- DFT calculations : Evaluates the energy barrier for ring-opening reactions, informing synthetic feasibility .

Key Research Gaps and Recommendations

- Mechanistic studies : The role of acetic acid vs. amine catalysts in Schiff base formation remains underexplored .

- Biological profiling : Limited data exist on the compound’s pharmacokinetics (e.g., logP, plasma stability).

- Green chemistry : Replace ethanol with ionic liquids or microwave-assisted synthesis to reduce reaction times .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.